molecular formula C9H11NO5 B8568309 2-(2-Methoxy-4-nitrophenoxy)ethanol

2-(2-Methoxy-4-nitrophenoxy)ethanol

Cat. No. B8568309
M. Wt: 213.19 g/mol
InChI Key: PSTWXJJLXIZRJY-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-nitrophenoxy)ethanol is a useful research compound. Its molecular formula is C9H11NO5 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

2-(2-methoxy-4-nitrophenoxy)ethanol

InChI

InChI=1S/C9H11NO5/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6,11H,4-5H2,1H3

InChI Key

PSTWXJJLXIZRJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Methoxy-4-nitrophenol (10.2 g), ethylene carbonate (5.66 g) and tetrabutylammonium iodide (2.1 g) were mixed and stirred for 2 hours at 160° C. After being cooled, all solids were dissolved into chloroform (300 ml) and the solution was washed with water (300 ml) two times. The organic layer was dehydrated with anhydrous magnesium sulfate (10 g) and concentrated under vacuum to obtain 2-(2-methoxy-4-nitrophenoxy)ethanol (12.0 g) as yellowish solid.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl-[2-(2-methoxy-4-nitro-phenoxy)-ethoxy]-dimethyl-silane (9 g, 27.5 mmol) in THF (10 mL) was added an aqueous HCl solution (2 N, 10 mL, 20 mmol). The reaction mixture was stirred at room temperature for 2 h. The mixture was concentrated. The residue was partitioned between ethyl acetate and saturated aqueous NaHCO3 solution. The organic layer was separated, and aqueous layer was extracted with ethyl acetate. The combined organic extract was washed with water, brine, dried over MgSO4, and concentrated to give 2-(2-methoxy-4-nitrophenoxy)ethanol as a off white solid (5.5 g, 94%).
Name
tert-butyl-[2-(2-methoxy-4-nitro-phenoxy)-ethoxy]-dimethyl-silane
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
COc1cc([N+](=O)[O-])ccc1OCCO[Si](C)(C)C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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